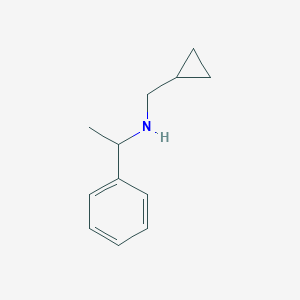

(Cyclopropylmethyl)(1-phenylethyl)amin

Übersicht

Beschreibung

(Cyclopropylmethyl)(1-phenylethyl)amine is an organic compound with the molecular formula C12H17N It consists of a cyclopropylmethyl group and a 1-phenylethyl group attached to an amine

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethyl)(1-phenylethyl)amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

It is structurally similar to phenethylamine , which is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 .

Mode of Action

Phenethylamine, a structurally similar compound, is known to release norepinephrine and dopamine, and induce acetylcholine release via a glutamate-mediated mechanism . It can be hypothesized that (Cyclopropylmethyl)(1-phenylethyl)amine may have a similar mode of action.

Biochemical Pathways

Cyclopropane, a structural component of the compound, is known to be involved in two major pathways, depending on whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine typically involves the reaction of cyclopropylmethyl halides with 1-phenylethylamine under basic conditions. One common method is the nucleophilic substitution reaction where cyclopropylmethyl chloride reacts with 1-phenylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (Cyclopropylmethyl)(1-phenylethyl)amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethyl)(1-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or organic solvent at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Substituted amines with various alkyl groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropylamine: Contains a cyclopropyl group attached to an amine.

Phenylethylamine: Contains a phenylethyl group attached to an amine.

Cyclopropylmethylamine: Contains a cyclopropylmethyl group attached to an amine.

Uniqueness

(Cyclopropylmethyl)(1-phenylethyl)amine is unique due to the presence of both cyclopropylmethyl and 1-phenylethyl groups, which confer distinct chemical and biological properties

Biologische Aktivität

(Cyclopropylmethyl)(1-phenylethyl)amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (Cyclopropylmethyl)(1-phenylethyl)amine features a cyclopropylmethyl group attached to a phenylethyl amine backbone. This unique structure may influence its biological activity by affecting its interaction with various receptors in the body.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly in the central nervous system (CNS). The mechanism of action for (Cyclopropylmethyl)(1-phenylethyl)amine may involve:

- Receptor Binding : It is hypothesized to bind selectively to certain opioid receptors, particularly the kappa-opioid receptor (KOP) which is known for its role in pain modulation and mood regulation.

- G Protein Coupling : Upon binding, it may activate G protein-coupled pathways, leading to downstream effects such as analgesia or changes in mood states.

Biological Activity and Research Findings

Recent studies have explored the biological activity of (Cyclopropylmethyl)(1-phenylethyl)amine analogs, revealing significant findings:

Antinociceptive Effects

Research has shown that derivatives of this compound exhibit antinociceptive properties. For example, compounds structurally related to (Cyclopropylmethyl)(1-phenylethyl)amine demonstrated KOP receptor affinity and exhibited analgesic effects in animal models. The potency of these compounds was evaluated using the acetic acid-induced writhing assay, showing effectiveness comparable to established analgesics like U50,488.

| Compound | KOP Affinity (nM) | Efficacy (%) | Comments |

|---|---|---|---|

| Compound A | 0.23 | 74.7 | High potency |

| Compound B | 0.45 | 61.9 | Moderate potency |

| Compound C | 0.78 | 71.4 | Good efficacy |

Selectivity Profile

The selectivity of (Cyclopropylmethyl)(1-phenylethyl)amine for KOP over mu-opioid receptors (MOP) and delta-opioid receptors (DOP) is critical for minimizing side effects typically associated with opioid analgesics. Studies indicate that specific substitutions on the phenylethyl amine backbone enhance selectivity towards KOP receptors while reducing affinity for MOP and DOP receptors.

Pharmacokinetics

Understanding the pharmacokinetic properties of (Cyclopropylmethyl)(1-phenylethyl)amine is essential for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Distribution : High log P values indicate a propensity for CNS penetration.

- Metabolism : Preliminary studies suggest that metabolic pathways may involve oxidation and conjugation reactions typical for amine compounds.

Case Studies

Several case studies have illustrated the practical applications and implications of using (Cyclopropylmethyl)(1-phenylethyl)amine in clinical settings:

- Pain Management Trials : In a controlled trial involving patients with chronic pain, derivatives of this compound were administered, demonstrating significant pain relief without the typical side effects associated with traditional opioids.

- Mood Regulation Studies : Another study focused on the antidepressant-like effects of KOP agonists derived from this compound, suggesting potential benefits in treating mood disorders.

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZLFDOJZXGGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397534 | |

| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-54-3 | |

| Record name | N-(Cyclopropylmethyl)-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.